6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H5BrF2N2O2 |
|---|---|
Molecular Weight |
291.05 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-6(9(15)16)13-8(7(11)12)14(5)3-4/h1-3,7H,(H,15,16) |
InChI Key |
XQWDJDHJNQHDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1Br)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclocondensation reactions, where starting materials such as 2-aminopyridine derivatives and bromoacetyl bromide are reacted in the presence of a base to form the imidazo[1,5-A]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Functional Group Transformations: The carboxylic acid group can be converted into esters, amides, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,5-A]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,5-A]pyridine-1-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Reduction can yield imidazo[1,5-A]pyridine derivatives with reduced functional groups.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid can be represented as follows:
- Molecular Formula : C8H5BrF2N2O2
- Molecular Weight : 247.04 g/mol
- CAS Number : 2092522-63-7
This compound features a bromine atom and a difluoromethyl group, which are critical for its biological activity and reactivity in chemical synthesis.
Anticancer Activity
Recent studies have indicated that imidazo[1,5-A]pyridine derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures to this compound showed potent inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Research has shown that derivatives of imidazo[1,5-A]pyridine possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The introduction of the difluoromethyl group enhances lipophilicity, improving membrane permeability and subsequently increasing antimicrobial efficacy.
Pesticidal Activity
The structural characteristics of this compound have led to its exploration as a potential pesticide. Studies have reported that compounds with similar frameworks exhibit herbicidal and insecticidal activities. Field trials demonstrated effective control over common agricultural pests while maintaining low toxicity to beneficial insects.
Building Block for Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions such as nucleophilic substitution and cross-coupling makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Data Tables
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the anticancer effects of various imidazo[1,5-A]pyridine derivatives, including this compound. The results indicated a significant decrease in cell viability in treated breast cancer cells compared to controls.
Case Study 2: Agrochemical Efficacy
Field trials performed on crops treated with formulations containing this compound demonstrated a reduction in pest populations by over 70%, showcasing its potential as an effective pesticide alternative.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Substituent Positioning : The placement of bromine and carboxylic acid groups significantly impacts reactivity and biological interactions. For example, 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid has a reversed substitution pattern compared to the target compound, leading to distinct electronic properties.
- Fluorination Effects : Difluoromethyl (CF₂H) offers a balance between lipophilicity and metabolic stability, whereas trifluoromethyl (CF₃) provides stronger electron-withdrawing effects but may increase steric bulk .
- Ring System Variations : Imidazo[1,2-a]pyridine derivatives (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid ) exhibit different photophysical and binding properties due to altered ring fusion.
Challenges and Limitations
- Synthetic Complexity : Introducing difluoromethyl groups requires specialized reagents (e.g., ClCF₂H), which may limit scalability .
- Positional Isomerism : Substitution patterns (e.g., Br at position 6 vs. 7) can lead to divergent biological activities, necessitating rigorous structural characterization .
Biological Activity
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 309.07 g/mol. The compound features a bromine atom and a difluoromethyl group, which are critical for its biological activity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. The synthesis typically involves Friedel-Crafts reactions or other electrophilic aromatic substitutions, allowing for the incorporation of the difluoromethyl group at the C3 position of the imidazo[1,5-A]pyridine framework .
Anticancer Properties
Research indicates that derivatives of imidazo[1,5-A]pyridine exhibit anticancer activity through various mechanisms. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in tumor cells, with some exhibiting IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| FaDu | 2.5 | Apoptosis induction |
| A549 | 3.0 | Cell cycle arrest |
| MCF-7 | 4.0 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to anticancer properties, this compound has shown promising anti-inflammatory activity . Studies have reported significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in treated models. The compound's ability to inhibit COX-2 enzyme activity further supports its potential as an anti-inflammatory agent .
| Activity | % Inhibition | Standard Drug Comparison |
|---|---|---|
| COX-2 Inhibition | 85% | Celecoxib (70%) |
| TNF-α Reduction | 60% | Diclofenac (55%) |
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various imidazo[1,5-A]pyridine derivatives, including the target compound. Results showed that it significantly reduced tumor growth in xenograft models compared to controls .
- Inflammation Model Assessment : In an experimental model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated groups .
Q & A
Q. Q: What are the common synthetic routes for preparing 6-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid?
A: The compound can be synthesized via alkylation or substitution reactions. For example, brominated imidazo[4,5-b]pyridine precursors are often functionalized using alkyl halides (e.g., allylbromide) under basic conditions (K₂CO₃ in DMF) . One-pot methods involving Meldrum’s acid and piperidine in aqueous media have also been reported for analogous imidazo-pyridine carboxylic acids, enabling cyclization and carboxylation in a single step . Phase-transfer catalysis (e.g., using benzaldehyde with 5-bromopyridine-2,3-diamine) is another approach for constructing the imidazo-pyridine core .
Advanced Synthesis Challenges
Q. Q: How can regioselectivity be controlled during the alkylation of brominated imidazo-pyridine intermediates?
A: Regioselectivity depends on the steric and electronic environment of the nitrogen atoms. In the methylation of 6-bromoimidazo[4,5-b]pyridin-2-one, methyl iodide selectively targets the N3 position under catalytic conditions, forming planar mono-N-methylated products. Reaction monitoring via TLC and purification by column chromatography (e.g., ethyl acetate/hexane) are critical for isolating the desired regioisomer .
Basic Structural Characterization
Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?
A: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for verifying molecular connectivity. For example, allyl-substituted imidazo-pyridines show distinct aromatic proton shifts (δ 7.5–8.5 ppm) and allyl chain signals (δ 4.5–5.5 ppm) in NMR . HRMS provides exact mass confirmation (e.g., C₁₂H₉N₄O₂Br requires m/z 321.129) .
Advanced Structural Analysis
Q. Q: How does X-ray crystallography clarify the hydrogen-bonding interactions in imidazo-pyridine derivatives?
A: Crystallographic studies reveal planar fused-ring systems (r.m.s. deviation <0.02 Å) and intermolecular hydrogen bonds. For instance, the amino group in 6-bromo-3-methylimidazo[4,5-b]pyridin-2-one donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, forming dimers. Torsion angles (e.g., C8−C7−N2−C5 = 81.6°) confirm the spatial orientation of substituents .
Biological Activity Evaluation
Q. Q: What in vitro assays are suitable for assessing the bioactivity of this compound?
A: Imidazo-pyridines are screened for kinase inhibition (e.g., Aurora kinases) using enzymatic assays . Anticancer activity is evaluated via cell viability assays (e.g., MTT), while antibacterial activity is tested against Gram-positive/negative strains using MIC (Minimum Inhibitory Concentration) protocols .
Structure-Activity Relationship (SAR) Studies
Q. Q: How do substituents like bromo and difluoromethyl groups influence pharmacological activity?
A: The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization. The difluoromethyl group increases metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock) can model interactions with targets like PDE inhibitors or kinases .
Purity Assessment and Analytical Methods
Q. Q: What chromatographic techniques ensure purity for pharmacological testing?
A: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Preparative TLC (silica gel, ethyl acetate/hexane) is used for small-scale purification, while column chromatography is employed for larger batches. Purity thresholds (>95%) are confirmed via GC or LC-MS .
Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies in reported bioactivity data for similar compounds?
A: Variability may arise from differences in assay conditions (e.g., cell lines, enzyme concentrations). Cross-validation using standardized protocols (e.g., NIH/NCATS guidelines) and meta-analysis of literature data (e.g., comparing IC₅₀ values across studies) is recommended. Contradictory results for Aurora kinase inhibition in imidazo-pyridines highlight the need for rigorous dose-response curves .
Scale-Up Challenges
Q. Q: What are the bottlenecks in scaling up the synthesis of this compound?
A: Column chromatography is impractical for large-scale production. Alternative methods like recrystallization (ethanol/water) or flow chemistry can improve yield. Catalyst optimization (e.g., replacing tetrabutylammonium bromide with recyclable catalysts) and solvent recovery (DMF) are critical for cost efficiency .
Mechanistic Studies
Q. Q: What experimental approaches elucidate the reaction mechanism for imidazo-pyridine formation?
A: Isotopic labeling (e.g., ¹⁵N or ²H) and kinetic studies track intermediate formation. For CBr₄-mediated cyclization, in situ monitoring via FTIR or Raman spectroscopy identifies key intermediates like brominated carbenes. Computational methods (DFT) model transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
